N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS3/c1-27-15-9-6-12-18-20(15)25-23(30-18)26-22-19(13-7-2-4-10-16(13)28-22)21-24-14-8-3-5-11-17(14)29-21/h3,5-6,8-9,11-12H,2,4,7,10H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHIMTCQZWYOPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine can be achieved through various synthetic routes. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide solvent . Industrial production methods often involve microwave irradiation and one-pot multicomponent reactions to achieve higher yields and efficiency .
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include piperidine as a catalyst for Knoevenagel condensation and Amberlyst A-26 thiosulfate resin for purification . Major products formed from these reactions include derivatives with enhanced biological activities, such as antimicrobial and anticancer properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown promising results as an antimicrobial and anticancer agent . In medicine, benzothiazole derivatives are being explored for their potential use in treating diseases such as tuberculosis and Parkinson’s disease . Industrially, these compounds are used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death. Additionally, it interacts with dopamine receptors, making it a potential candidate for treating neurological disorders .
Comparison with Similar Compounds
Key Observations :
- Methoxy substitution is shared with 2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine , which may improve aqueous solubility compared to non-polar analogues like .
- Synthetic routes for analogues often involve amine-isothiocyanate coupling (e.g., ) or Schiff base reduction (e.g., ), suggesting plausible pathways for the target compound’s synthesis.
Table 2: Physicochemical and Functional Properties
Key Observations :
- The target compound’s methoxy group may enhance solubility relative to non-polar analogues (e.g., ), though its predicted LogP (~4.5) indicates moderate lipophilicity.
- Tetrahydrofuran-containing analogues (e.g., ) exhibit higher solubility (42.1 μg/mL), highlighting the impact of oxygen heterocycles on physicochemical properties.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine is a complex organic compound with significant potential in medicinal chemistry. This compound integrates multiple bioactive moieties that contribute to its pharmacological properties. The focus of this article is to explore the biological activities associated with this compound, particularly its anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 498.62 g/mol. The structure includes functional groups like methoxy and amide linkages that enhance its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 498.62 g/mol |
| Functional Groups | Methoxy, Amide |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. The inhibition of these enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain.
Mechanism of Action:
- COX Inhibition: The compound competes with arachidonic acid for binding to COX enzymes.
- Reduction in Prostaglandins: This leads to decreased synthesis of inflammatory mediators.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest: It can cause cell cycle arrest at the G0/G1 phase.
- Apoptosis Induction: The compound activates caspases leading to programmed cell death.
- Inhibition of Tumor Growth: In vivo studies show a reduction in tumor size in animal models.
Study 1: Anti-inflammatory Effects
In a study conducted on animal models of arthritis, the compound demonstrated a significant reduction in joint swelling and pain compared to controls. The results indicated a marked decrease in COX enzyme activity.
Study 2: Anticancer Efficacy
A recent screening of drug libraries identified this compound as a promising candidate against various cancer cell lines, including breast and colon cancer. It showed IC50 values in the low micromolar range, indicating potent anticancer activity.
Comparative Analysis with Related Compounds
The unique structural features of this compound allow it to interact with multiple biological targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-benzoyl-N-[3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl]benzamide | Benzothiazole and benzothiophene rings | Anti-inflammatory |
| N-(2-hydroxyethyl)-N’-(4-methylphenyl)-oxamide | Amide functional group | Antimicrobial |
| 6-amino-2-[[(e)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline | Dioxobenzo structure | Anticancer |
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions involving benzothiazole and tetrahydrobenzothiophene precursors. Key steps include:
- Coupling reactions : Refluxing 2-hydrazinobenzothiazole with arenesulfonyl chlorides in ethanol, catalyzed by triethylamine .
- Cyclization : Acid-mediated cyclization of thiourea intermediates to form tetrahydrobenzothiophene cores .
- Solvent selection : Ethanol or dichloromethane for solubility and stability . Critical factors : Temperature control (0–5°C for diazonium formation; reflux for coupling), catalyst efficiency, and purification via column chromatography .
Q. How is structural confirmation achieved, and what spectroscopic techniques are prioritized?
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons, methoxy groups, and amine environments .
- Mass spectrometry : High-resolution MS for molecular weight validation (~320.45 g/mol) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving π-stacking and hydrogen-bonding networks .
Q. What is the rationale for incorporating benzothiazole and tetrahydrobenzothiophene moieties?
- Benzothiazole : Enhances π-electron delocalization for stability and bioactivity (e.g., enzyme inhibition) .
- Tetrahydrobenzothiophene : Introduces conformational flexibility, improving binding to hydrophobic protein pockets .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling reactions?
Systematic optimization involves:
- Catalyst screening : Triethylamine vs. pyridine for amine coupling efficiency .
- Solvent polarity : Ethanol (polar protic) vs. dichloromethane (nonpolar) to balance reaction rate and byproduct formation .
- Temperature gradients : Controlled heating to avoid decomposition of thermally labile intermediates . Example : A 15% yield increase was achieved using dichloromethane over ethanol in thiourea cyclization .
Q. How are contradictions in structural data (e.g., NMR vs. X-ray) resolved?
- Validation protocols : Cross-checking NMR assignments with computed chemical shifts (DFT calculations) .
- Twinned data refinement : SHELXL’s twin refinement tools address overlapping peaks in X-ray datasets .
- Hydrogen bonding analysis : IR spectroscopy and crystallographic intermolecular contacts (e.g., N–H⋯N) validate tautomeric forms .
Q. What strategies identify biological targets, and how are binding assays designed?
- Target hypothesis : Prioritize enzymes with thiazole-binding pockets (e.g., PFOR in anaerobic organisms) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying concentrations .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for structure-activity relationships .
Q. How are structure-activity relationships (SARs) explored for derivatives?
- Functional group variation : Substitute methoxy with halogen or alkyl groups to modulate lipophilicity .
- Bioisosteric replacement : Replace tetrahydrobenzothiophene with tetrahydrothienopyridine to enhance metabolic stability . Case study : 4-isopropoxybenzamide derivatives showed 3-fold higher cytotoxicity than methoxy analogs in HepG2 cells .
Q. What mechanistic studies elucidate reaction pathways (e.g., cyclization)?
- Kinetic profiling : Monitor intermediates via LC-MS at timed intervals .
- Isotopic labeling : ¹⁵N-labeled amines track nitrogen migration during cyclization .
- Computational modeling : DFT studies map transition states (e.g., acid-mediated thiourea → oxadiazinane conversion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
